3,4-Dimethoxypyridine

Vue d'ensemble

Description

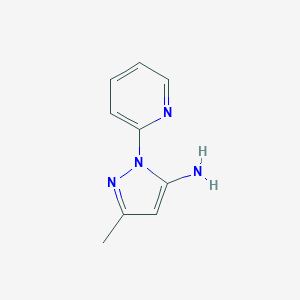

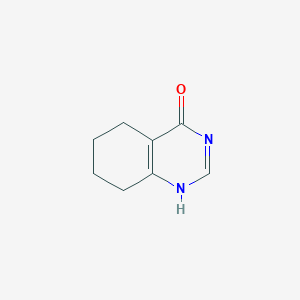

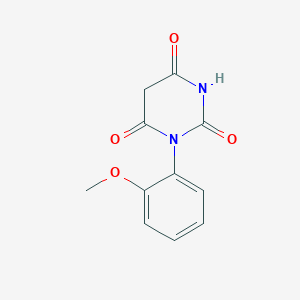

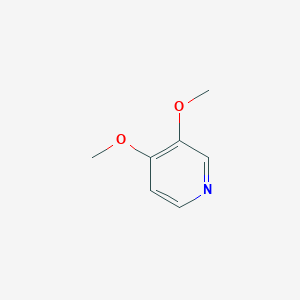

3,4-Dimethoxypyridine is a heteroaromatic organic compound . It has a molecular formula of C7H9NO2, an average mass of 139.152 Da, and a monoisotopic mass of 139.063324 Da .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP) can be synthesized using maltol as a starting material . CDP and DMS (dimethyl sulfate) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxypyridine consists of 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . It has a molar refractivity of 37.7±0.3 cm^3 and a polarizability of 14.9±0.5 x 10^-24 cm^3 .Chemical Reactions Analysis

3,4-Dimethoxypyridine is involved in the synthesis of new (E)-N’-(4-(1-((3,4-dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl) benzylidene)benzohydrazide derivatives .Physical And Chemical Properties Analysis

3,4-Dimethoxypyridine has a density of 1.1±0.1 g/cm^3, a boiling point of 202.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.1±3.0 kJ/mol and it has a flash point of 72.9±12.0 °C .Applications De Recherche Scientifique

Synthesis of 2-Chloro-3,4-dimethoxypyridine

3,4-Dimethoxypyridine is used in the preparation of 2-Chloro-3,4-dimethoxypyridine . This process involves the use of nickel (II) chloride hexahydrate and triphenylphosphine as a catalyst .

Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine

Another derivative of 3,4-Dimethoxypyridine is 2-Chloromethyl-3,4-dimethoxypyridine . This compound is also synthesized using a catalyst .

Mécanisme D'action

Target of Action

The primary target of 3,4-Dimethoxypyridine (DMP) is the autophagy process within cells . Autophagy is a catabolic process that mediates the degradation of cellular components and plays crucial roles in health and disease .

Mode of Action

DMP inhibits the process of autophagy .

Biochemical Pathways

The biochemical pathway primarily affected by DMP is the autophagy pathway . This pathway is responsible for the degradation of cellular components within specialized subcellular compartments known as autophagosomes . The inhibition of this pathway by DMP can have significant downstream effects, potentially impacting cellular homeostasis and survival .

Result of Action

The inhibition of autophagy by DMP can lead to the accumulation of cellular components that are normally degraded by this process . This could potentially impact various cellular functions and contribute to the pathogenesis of diseases. For instance, autophagy plays a crucial role in the degradation of protein aggregates, which cause several neurodegenerative diseases .

Safety and Hazards

Propriétés

IUPAC Name |

3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSPPRKJEQZZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356199 | |

| Record name | 3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxypyridine | |

CAS RN |

109613-93-6 | |

| Record name | 3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the typical synthesis route of pantoprazole sodium involving 3,4-dimethoxypyridine?

A1: The synthesis generally involves a multi-step process:

- Chlorination: 3,4-Dimethoxypyridine is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [, , ]

- Condensation: This hydrochloride then reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole. [, , ]

- Oxidation and Salt Formation: The resulting product undergoes oxidation and subsequent salt formation with sodium hydroxide to yield pantoprazole sodium. [, , ]

Q2: Have there been attempts to improve the synthesis of pantoprazole sodium using 3,4-dimethoxypyridine?

A: Yes, researchers have explored different approaches to optimize the synthesis process. One study reported using phase transfer catalysis during the condensation reaction to improve the overall yield of pantoprazole sodium. [] Another study highlighted process improvements to enhance the yields of the condensation, oxidation, and salt-forming steps. []

Q3: Beyond pantoprazole, are there other applications of 3,4-dimethoxypyridine in synthesis?

A: Interestingly, 3,4-dimethoxypyridine played a crucial role in the first successful synthesis of caerulomycin C. [] Caerulomycin C is a naturally occurring antibiotic with a complex structure. The synthetic route involved utilizing 3,4-dimethoxypyridine as a starting point and employing several reactions like metalation, transmetalation, and aromatic cross-coupling. []

Q4: What analytical techniques are crucial in studying 3,4-dimethoxypyridine and its derivatives?

A: Various analytical techniques are essential for characterizing and quantifying 3,4-dimethoxypyridine-derived compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of synthesized molecules. [] Mass spectrometry (MS) is another valuable technique for identifying and characterizing the compounds. [, ] Chromatographic methods, especially high-performance liquid chromatography (HPLC), are vital for analyzing and quantifying these compounds, particularly during the synthesis process and quality control. []

Q5: Are there known impurities associated with pantoprazole sodium synthesis starting from 3,4-dimethoxypyridine?

A: Yes, research indicates that impurities like the pantoprazole sodium oxynitride can arise during the synthesis process. [] This specific impurity is generated during the oxidation step when hydrogen peroxide and copper hydroxyphosphate are used. [] The presence of such impurities necessitates careful control over reaction conditions and highlights the importance of robust analytical methods for quality control during drug manufacturing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.